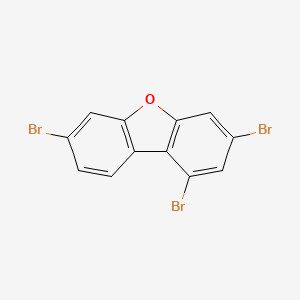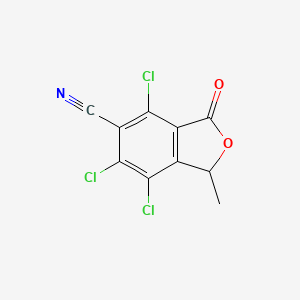
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with a complex structure that includes multiple chlorine atoms and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. The process includes the following steps:
Chlorination: The starting material, 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is chlorinated using thionyl chloride (SOCl2) under reflux conditions to form the corresponding acyl chloride.
Cyclization: The acyl chloride is then subjected to cyclization in the presence of a suitable base to form the isobenzofuran ring structure.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like acetone.
Major Products
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
科学的研究の応用
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Biological Research: It serves as a tool compound in studies investigating the biological activity of related structures.
作用機序
The mechanism of action of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, also used as an antidepressant.
Other Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and nitrile group make it a versatile intermediate for further chemical modifications.
特性
CAS番号 |
194923-81-4 |
|---|---|
分子式 |
C10H4Cl3NO2 |
分子量 |
276.5 g/mol |
IUPAC名 |
4,6,7-trichloro-1-methyl-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H4Cl3NO2/c1-3-5-6(10(15)16-3)7(11)4(2-14)8(12)9(5)13/h3H,1H3 |
InChIキー |
WGXWVWVXLBUGEP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
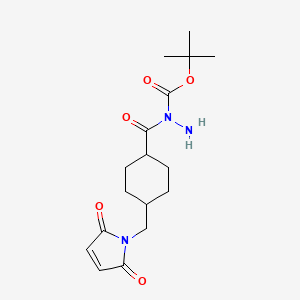
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
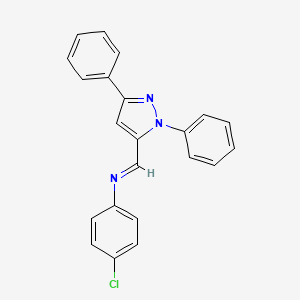
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
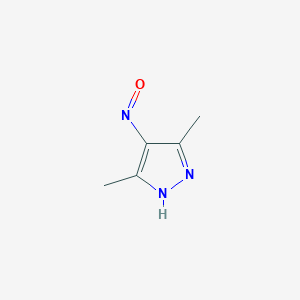
![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)
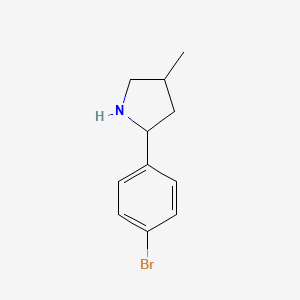

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
